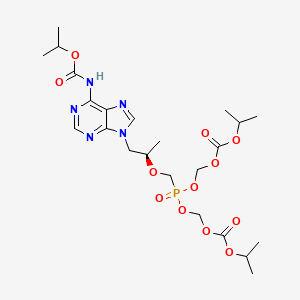

Tenofovir Disoproxil Isopropoxycarbonyl

Overview

Description

Tenofovir Disoproxil Isopropoxycarbonyl is a variant of Tenofovir, which is one of the newer, more tolerable, nucleotide reverse transcriptase inhibitors on the market . It is a mainstay of many antiretroviral therapy combinations and is used in the treatment of HIV and hepatitis B .

Synthesis Analysis

This compound is synthesized from Tenofovir Disoproxil Fumarate (TDF). The TD free base is first obtained in an oil form, and is then synthesized into TDF crystal . The TD free base solid was produced by means of drowning-out crystallization .

Molecular Structure Analysis

The molecular formula of this compound is C23H36N5O12P . The molecular weight is 605.5 g/mol . The structure of this compound was determined using single crystal X-ray diffraction .

Physical And Chemical Properties Analysis

This compound is a white, off-white powder . It has a molecular weight of 605.5 g/mol . The compound is not easily ionized and comprises neutral hydrophobic molecules .

Scientific Research Applications

HIV Treatment : TDF is a potent nucleotide analogue reverse transcriptase inhibitor used in the treatment of HIV infection. It allows for once-daily dosing due to its long intracellular half-life and is well tolerated in clinical trials, without evidence of mitochondrial toxicity associated with some nucleoside analogues (Pham & Gallant, 2006).

Hepatitis B Treatment : TDF has shown efficacy in treating chronic hepatitis B. It efficiently phosphorylates to tenofovir diphosphate in hepatic cells, acting as a potent and competitive inhibitor of HBV polymerase. It has full activity against lamivudine-resistant HBV and a three- to fourfold-reduced susceptibility to the major adefovir resistance mutation (Delaney et al., 2006).

Renal Function Monitoring : While TDF is generally safe, some cases of tenofovir-induced renal tubular damage, Fanconi’s syndrome, and diabetes insipidus have been reported. Regular monitoring of renal function is recommended in patients receiving TDF (Gitman et al., 2007).

Potential COVID-19 Application : There is interest in repositioning TDF for COVID-19 treatment. A study presents a scale-up investigation of TDF and its in vitro evaluation for SARS-CoV-2, suggesting potential use in clinical investigations for COVID-19 treatment (Clososki et al., 2020).

Safety and Efficacy : Clinical trials have demonstrated the efficacy and safety of TDF, making it a favored component of antiretroviral regimens for treatment-naive and -experienced patients (Gallant & Pham, 2003).

Pregnancy Pharmacokinetics : TDF is used in antiretroviral therapy regimens for pregnant women, with studies describing its pharmacokinetics during pregnancy and postpartum, highlighting its continued effectiveness and safety in this demographic (Best et al., 2015).

Comparative Studies with Other Prodrugs : Studies comparing TDF with other prodrugs, like Tenofovir Alafenamide, highlight the reduced renal and bone toxic effects associated with TDF and its efficacy in maintaining plasma HIV-1 RNA levels (Sax et al., 2015).

Mechanism of Action

Target of Action

Tenofovir Disoproxil Isopropoxycarbonyl, also known as Tenofovir Disoproxil, is a nucleotide analog reverse transcriptase inhibitor . Its primary target is the HIV-1 reverse transcriptase enzyme . This enzyme plays a crucial role in the replication of the HIV virus .

Mode of Action

Upon oral administration, Tenofovir Disoproxil is metabolized to tenofovir, which then undergoes subsequent phosphorylation by cellular enzymes to generate the active form, tenofovir diphosphate . This active form inhibits the activity of HIV-1 reverse transcriptase by competing with the natural substrate, deoxyadenosine 5’-triphosphate, and by causing DNA chain termination .

Biochemical Pathways

Tenofovir Disoproxil primarily affects the HIV replication pathway . By inhibiting the reverse transcriptase enzyme, it prevents the conversion of viral RNA into DNA, a critical step in the viral replication process . This action effectively reduces the viral load in HIV-infected individuals .

Pharmacokinetics

Tenofovir Disoproxil exhibits an average renal clearance of approximately 160 ml/h/kg, which is in excess of the glomerular filtration rate . This indicates that the drug is primarily eliminated through the kidneys. The recommended oral dosage of Tenofovir Disoproxil in adults is 300 mg/day . Dose adjustments are necessary for patients with significant renal impairment . No dosage adjustment is necessary in patients with liver disease .

Result of Action

The inhibition of the HIV-1 reverse transcriptase enzyme by Tenofovir Disoproxil results in a decrease in the viral load in HIV-infected individuals . This leads to a reduction in the progression of the disease and an improvement in the patient’s immune function .

Action Environment

Environmental factors such as temperature can influence the stability of Tenofovir Disoproxil . For instance, thermal degradation at 60°C for 8 hours can lead to the formation of different degradants . These degradants can potentially impact the stability of Tenofovir Disoproxil via different pathways . Therefore, proper storage conditions are essential to maintain the efficacy and stability of the drug .

Safety and Hazards

Biochemical Analysis

Biochemical Properties

Tenofovir Disoproxil Isopropoxycarbonyl, like Tenofovir Disoproxil, acts as a nucleotide reverse transcriptase inhibitor . This means it blocks the function of the enzyme reverse transcriptase, which is crucial for the replication of HIV . Upon oral administration, it is metabolized to tenofovir, which then undergoes subsequent phosphorylation by cellular enzymes to generate the active tenofovir diphosphate .

Cellular Effects

This compound, through its active form tenofovir diphosphate, inhibits the activity of HIV-I reverse transcriptase . This has a profound effect on various types of cells, particularly immune cells that are the primary targets of HIV. By inhibiting the replication of the virus, it helps control the viral load in HIV-infected people .

Molecular Mechanism

The molecular mechanism of action of this compound involves its conversion to tenofovir and then to tenofovir diphosphate, the active form . Tenofovir diphosphate acts as a chain terminator, inhibiting the action of the enzyme reverse transcriptase, which is essential for the replication of HIV .

Temporal Effects in Laboratory Settings

This compound, like Tenofovir Disoproxil, is subjected to degradation under various stress conditions . For instance, upon thermal degradation at 60°C for 8 hours, different degradation products are identified . These degradation products can potentially impact the stability of the drug .

Dosage Effects in Animal Models

For instance, in pediatric patients 2 years or older, the dosage is based on body weight .

Metabolic Pathways

Upon oral administration, this compound is likely metabolized to tenofovir, which then undergoes subsequent phosphorylation by cellular enzymes to generate the active tenofovir diphosphate .

Transport and Distribution

This compound is absorbed and converted to its active form, tenofovir, a process that is limited by intestinal transport (P-glycoprotein), and intestinal degradation (carboxylesterase) .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given that its active form, tenofovir diphosphate, inhibits the activity of HIV-I reverse transcriptase , it is likely that it localizes where this enzyme is found, which is in the cytoplasm of the cell where viral replication occurs.

properties

IUPAC Name |

propan-2-yl [[(2R)-1-[6-(propan-2-yloxycarbonylamino)purin-9-yl]propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N5O12P/c1-14(2)38-21(29)27-19-18-20(25-9-24-19)28(10-26-18)8-17(7)35-13-41(32,36-11-33-22(30)39-15(3)4)37-12-34-23(31)40-16(5)6/h9-10,14-17H,8,11-13H2,1-7H3,(H,24,25,27,29)/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVGIZKCGVNNKM-QGZVFWFLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=C2C(=NC=N1)N(C=N2)CC(C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CN1C=NC2=C(N=CN=C21)NC(=O)OC(C)C)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N5O12P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60858428 | |

| Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

605.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1244022-54-5 | |

| Record name | (R)-Isopropyl (9-(2-((bis(((isopropoxycarbonyl)oxy)methoxy)phosphoryl)methoxy)propyl)-9H-purin-6-yl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1244022545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis[({[(propan-2-yl)oxy]carbonyl}oxy)methyl] [({(2R)-1-[6-({[(propan-2-yl)oxy]carbonyl}amino)-9H-purin-9-yl]propan-2-yl}oxy)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60858428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-ISOPROPYL (9-(2-((BIS(((ISOPROPOXYCARBONYL)OXY)METHOXY)PHOSPHORYL)METHOXY)PROPYL)-9H-PURIN-6-YL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72BJ59FVC3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[2,2,3,3,5,5,6,6-Octadeuterio-4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-3,4-dihydro-2H-quinoline-2,7-diol](/img/structure/B587625.png)

![4,7-Ethano[1,2]dioxino[4,5-d]isoxazole(9CI)](/img/structure/B587631.png)

![3-[[[5-Aminocarbonyl-1-methyl-3-propyl-1H-pyrazol-4-yl]amino]carbonyl]-4-ethoxy-benzenesulfonyl Dimer](/img/structure/B587646.png)